molecular formula C9H18ClNO5 B561723 6-Amino-6-deoxy-1,2-O-isopropylidene-alpha-D-glucofuranose Hydrochloride CAS No. 24384-88-1

6-Amino-6-deoxy-1,2-O-isopropylidene-alpha-D-glucofuranose Hydrochloride

Cat. No.: B561723
CAS No.: 24384-88-1
M. Wt: 255.695
InChI Key: QEQNNZBTSSPTPF-USZWJLIHSA-N
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Description

“6-Amino-6-deoxy-1,2-O-isopropylidene-alpha-D-glucofuranose Hydrochloride” is a renowned biomedical substance . It finds its application in the research of viral infections and malignant tumors . It is a protected derivative of glucose .


Synthesis Analysis

The synthesis of this compound has been described in several studies . Key steps include the stereoselective hydrogenation of 6-deoxy-1,2:3,5-di-O-isopropylidene-alpha-D-xylo-hex-5-enofuranose, regioselective protection of 6-deoxy-1,2-O-isopropylidene-beta-L-idofuranose at O-5, and epimerisation of 6-deoxy-5-O-tert-butyldimethylsilyl-1,2-O-isopropylidene-beta-L-idofuranose at C-3 .


Molecular Structure Analysis

The molecular structure of this compound has been analyzed using NMR and molecular modeling studies . The structure is characterized by O—H… (O,O) and O—H…N hydrogen-bonding interactions, which generate chains of molecules propagating parallel to the a-axis direction . There is also a notable non-classical C—H…O hydrogen bond, which cross-links the chains into (001) sheets .


Chemical Reactions Analysis

The chemical reactions involving this compound have been studied in the context of its synthesis . The reactions involve stereoselective hydrogenation, regioselective protection, and epimerisation .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a density of 1.358g/cm^3 and a melting point of 159-160 °C (lit.) .

Scientific Research Applications

Synthesis Techniques

  • Synthesis of Carbohydrate Derivatives:
    • The synthesis of d-[6-13C]glucose and its derivatives, including 2-amino-2-deoxy-d-[1-13C]glucose hydrochloride and 2-[15N]amino-2-deoxy-d-glucose hydrochloride, involves reactions with d-arabinose and 2-(benzylamino)-2-deoxy-d-glucononitrile among other intermediates. This process is instrumental for biosynthetic studies (Taniguchi, Nystrom, & Rinehart, 1982).

Affinity and Photoaffinity Reagents

  • Development of Affinity and Photoaffinity Reagents:
    • 6-Amino-6-deoxy derivatives of D-glucose were synthesized from 1,2-O-isopropylidene-α-D-glucofuranose, which underwent a four-step sequence to produce 6-amino-6-deoxy-l,2:3,5-di-O-isopropylidene-α-D-glucofuranose. This derivative was further converted into various glucose derivatives, showcasing its role in developing affinity and photoaffinity reagents for biological applications (Ramjeesingh & Kahlenberg, 1977).

Catalytic and Coordination Properties

  • Catalytic Activities in Binuclear Copper(II) Complexes:
    • The synthesis of 5-amino-5-deoxy-1,2-O-isopropylidene-alpha-D-glucofuranose led to the creation of binuclear copper(II) complexes with varied catalytic properties, particularly in catecholoxidase-like reactions. The electronic properties of the metal centers in these complexes are influenced by the residues of the ketoen moiety, underscoring the compound's role in catalytic applications (Gottschaldt et al., 2004).

Antimicrobial Activities

  • Synthesis and Antimicrobial Properties:
    • A series of 3-O-alkyl-1,2-O-isopropylidene-alpha-D-glucofuranoses and their derivatives showcased potent in vitro antibacterial activities, with specific structure-activity relationships. The compounds with C12 and C14 alkyl chains at C-3 of 1,2-O-isopropylidene glucoses were most effective, indicating the potential of such derivatives in antimicrobial research (Yago et al., 1993).

Synthesis of Novel Amino Sugars

  • Development of Novel Amino Sugars with Broad-Spectrum Activity:
    • The synthesis of novel amino sugars, such as 5-amino-5-deoxy-1,2-O-(S)-trichloroethylidene-beta-L-arabinofuranose and 6-amino-6-deoxy-1,2-O-(S)-trichloroethylidene-alpha-D-glucofuranose, and their subsequent testing against various bacterial strains including Candida albicans, highlighted their broad-spectrum antimicrobial activities. This signifies the role of such compounds in developing new antibacterial agents (Yenil et al., 2010).

Future Directions

The future directions for the research on this compound could involve further investigation of its biological activities, including its potential as an antiviral and anticancer agent . Additionally, more studies could be conducted to fully understand its mechanism of action .

Properties

IUPAC Name

(3aR,5R,6aS)-5-(2-amino-1-hydroxyethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO5.ClH/c1-9(2)14-7-5(12)6(4(11)3-10)13-8(7)15-9;/h4-8,11-12H,3,10H2,1-2H3;1H/t4?,5?,6-,7+,8-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEQNNZBTSSPTPF-USZWJLIHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(C(OC2O1)C(CN)O)O)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@@H]2[C@@H](O1)O[C@@H](C2O)C(CN)O)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60675571
Record name (3aR,5R,6aS)-5-(2-amino-1-hydroxyethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol;hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60675571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24384-88-1
Record name (3aR,5R,6aS)-5-(2-amino-1-hydroxyethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol;hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60675571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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